molecular formula C21H36O2 B14647964 Farnesyl hexanoate CAS No. 51532-28-6

Farnesyl hexanoate

Cat. No.: B14647964
CAS No.: 51532-28-6
M. Wt: 320.5 g/mol
InChI Key: RLRVQTPROCYANT-UHFFFAOYSA-N
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Description

Farnesyl hexanoate is an organic compound that belongs to the class of farnesyl esters It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol, and hexanoic acid this compound is known for its role in the chemical communication of certain insects, particularly as a pheromone component

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesyl hexanoate can be synthesized through esterification reactions involving farnesol and hexanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Farnesyl hexanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form farnesyl hexanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield farnesol and hexanoic acid. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Farnesyl hexanoic acid.

    Reduction: Farnesol and hexanoic acid.

    Substitution: Various farnesyl derivatives depending on the nucleophile used.

Scientific Research Applications

Farnesyl hexanoate has a wide range of applications in scientific research:

Mechanism of Action

Farnesyl hexanoate exerts its effects primarily through its role as a pheromone. In insects, it is detected by olfactory receptors, triggering behavioral responses such as mating and aggregation. The molecular targets include specific olfactory receptors on the antennae of insects, which activate signaling pathways leading to the observed behaviors .

Comparison with Similar Compounds

Similar Compounds

    Geranyl hexanoate: Another ester of hexanoic acid, but with geraniol instead of farnesol.

    Farnesyl acetate: An ester of farnesol and acetic acid, used in similar applications as farnesyl hexanoate.

    Farnesyl butyrate: An ester of farnesol and butyric acid, with similar chemical properties and applications.

Uniqueness

This compound is unique due to its specific role in insect communication and its potential applications in various scientific fields. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

51532-28-6

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

3,7,11-trimethyldodeca-2,6,10-trienyl hexanoate

InChI

InChI=1S/C21H36O2/c1-6-7-8-15-21(22)23-17-16-20(5)14-10-13-19(4)12-9-11-18(2)3/h11,13,16H,6-10,12,14-15,17H2,1-5H3

InChI Key

RLRVQTPROCYANT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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